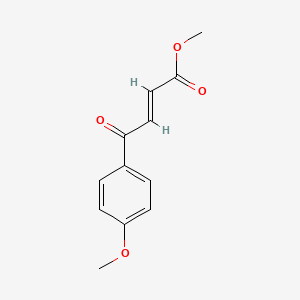
rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride” is a synthetic compound that belongs to the class of cyclopropane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the oxan-4-yl group and subsequent amination. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxan-4-yl cyclopropane derivatives with different oxidation states.
Reduction: Reduction reactions could convert the amine group to other functional groups, such as amides or alcohols.
Substitution: The compound may participate in substitution reactions, where the oxan-4-yl or amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxan-4-yl cyclopropane ketones, while reduction could produce cyclopropanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropane structures.
Oxan-4-yl derivatives: Compounds containing the oxan-4-yl group.
Amines: Compounds with similar amine functional groups.
Uniqueness
Rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of structural features. The presence of both the oxan-4-yl group and the cyclopropane ring, along with the amine functionality, distinguishes it from other compounds and may confer unique chemical and biological properties.
Properties
CAS No. |
2307777-86-0 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



